molecular formula C8H17O5P B14423419 Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate CAS No. 79872-67-6

Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate

Cat. No.: B14423419
CAS No.: 79872-67-6
M. Wt: 224.19 g/mol
InChI Key: QBMPEFNQXFAZRC-UHFFFAOYSA-N
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Description

Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate typically involves the reaction of dimethyl phosphite with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the oxolane ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Trimethyl phosphite

Comparison

Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other phosphonates. This structural feature enhances its reactivity and potential applications in various fields. Similar compounds, such as Dimethyl methylphosphonate and Diethyl ethylphosphonate, lack this ring structure and therefore exhibit different reactivity and applications.

Properties

79872-67-6

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

IUPAC Name

2-(1-dimethoxyphosphorylethoxy)oxolane

InChI

InChI=1S/C8H17O5P/c1-7(14(9,10-2)11-3)13-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3

InChI Key

QBMPEFNQXFAZRC-UHFFFAOYSA-N

Canonical SMILES

CC(OC1CCCO1)P(=O)(OC)OC

Origin of Product

United States

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